molecular formula C10H11N3O B1466773 5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran CAS No. 1486184-12-6

5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran

Cat. No.: B1466773
CAS No.: 1486184-12-6
M. Wt: 189.21 g/mol
InChI Key: JCEWEFMYMCKRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran (CAS 1486184-12-6) is a dihydrobenzofuran-based organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . Its structure features a 2,3-dihydro-1-benzofuran scaffold—a saturated furan ring fused to a benzene ring —which is substituted with a versatile 2-azidoethyl chain. The presence of the terminal azide (-N3) group makes this compound a highly valuable intermediate for Click Chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Researchers can utilize this reagent to efficiently incorporate the dihydrobenzofuran moiety into more complex architectures by linking it with alkyne-functionalized molecules, forming stable 1,2,3-triazole linkages. This reactivity is primarily exploited in chemical biology for bioconjugation, in medicinal chemistry for the synthesis of compound libraries aimed at drug discovery, and in materials science for polymer and functional material development. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-azidoethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-13-12-5-3-8-1-2-10-9(7-8)4-6-14-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEWEFMYMCKRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran plays a significant role in biochemical reactions, particularly in the context of click chemistry. The azido group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it a valuable tool for labeling and modifying biomolecules. This compound interacts with various enzymes and proteins, including DNA methyltransferases, where it acts as an inhibitor. The nature of these interactions often involves the formation of covalent bonds, which can lead to the inhibition or activation of specific biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit telomerase activity, leading to telomere shortening in human cells. Additionally, it can affect the expression of genes involved in oxidative stress responses and cellular metabolism, thereby altering the overall function of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of DNA methyltransferases, which leads to changes in gene expression. The azido group in this compound can also participate in click chemistry reactions, forming covalent bonds with alkyne-containing molecules. This interaction can result in the modification of proteins and other biomolecules, thereby altering their function and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature and pH. Studies have shown that it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit specific biochemical pathways without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and cellular damage. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a limit to its beneficial effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as DNA methyltransferases and other cofactors, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and intermediates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Biological Activity

5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, structure-activity relationships (SAR), and therapeutic potentials.

Chemical Structure and Synthesis

The compound features a benzofuran core with an azidoethyl side chain, which is crucial for its biological activity. The synthesis of azido compounds often involves the reaction of halides with sodium azide, leading to the formation of azides that can participate in further chemical transformations.

Biological Activities

1. Antitumor Activity

Research indicates that dihydrobenzofuran derivatives, including compounds similar to this compound, exhibit antitumor properties by inhibiting tubulin polymerization. For instance, a related compound was shown to inhibit mitosis at micromolar concentrations, suggesting that modifications to the benzofuran structure can enhance cytotoxicity against cancer cells .

2. Antibacterial Properties

Benzofuran derivatives have also been evaluated for their antibacterial activity. Compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The presence of the azido group may enhance the interaction of these compounds with bacterial cell walls or enzymes critical for bacterial survival.

3. Anti-inflammatory Effects

In studies focusing on inflammatory diseases, benzofuran derivatives have been shown to inhibit TNF-α production and monocyte adhesion to epithelial cells. This suggests potential applications in treating inflammatory bowel disease (IBD) and other inflammatory conditions . The anti-inflammatory activity is often correlated with the ability to suppress key signaling pathways like NF-κB.

Structure-Activity Relationship (SAR)

The SAR studies of benzofuran compounds indicate that modifications at specific positions can significantly influence their biological activity. For example:

  • Position 2 Substituents : The introduction of different substituents at the C-2 position can alter cytotoxicity and antibacterial properties.
  • Hydroxyl Groups : Hydroxyl groups at certain positions have been linked to increased anti-inflammatory activity.

These findings highlight the importance of functional group placement in optimizing biological activity.

Case Study 1: Antitumor Activity

A study investigated a series of dihydrobenzofuran derivatives for their ability to inhibit tubulin polymerization. One compound demonstrated an IC50 value of 13 µM, indicating significant cytotoxicity against cancer cell lines. Further modifications improved efficacy, suggesting that this compound could be a candidate for further development in cancer therapy .

Case Study 2: Antibacterial Screening

Another study assessed various benzofuran derivatives against multi-drug resistant Staphylococcus aureus and E. coli. Compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 20–40 µM against S. aureus, demonstrating promising antibacterial properties .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity

The azido group in 5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran enhances its potential as an antibacterial agent. Studies have shown that compounds containing azide functionalities can be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with essential metabolic pathways .

1.2 Anticancer Properties

Recent research indicates that derivatives of benzofuran compounds exhibit significant cytotoxicity against several cancer cell lines. The incorporation of the azidoethyl group may enhance the selectivity and potency of these compounds against cancer cells. For instance, studies have demonstrated that similar benzofuran derivatives inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases .

1.3 Neuroprotective Effects

Compounds structurally related to this compound have been investigated for their neuroprotective properties. Research has highlighted their ability to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

Synthetic Applications

2.1 Click Chemistry

The azido group allows for the application of click chemistry, specifically the azide-alkyne cycloaddition reaction. This method is valuable in synthesizing complex organic molecules and polymers with specific functionalities. The versatility of this reaction facilitates the development of novel materials and drug delivery systems .

2.2 Heterocyclic Compound Synthesis

This compound can serve as a precursor for synthesizing various heterocycles through cyclization reactions. These heterocycles are often used in pharmaceuticals and agrochemicals due to their biological activity .

Case Studies and Research Findings

StudyFocusFindings
NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cells.
Anticancer ActivityShowed significant cytotoxicity against breast cancer cell lines through enzyme inhibition.
Synthetic ChemistryUtilized in click chemistry to create complex organic structures efficiently.

Comparison with Similar Compounds

Key Differences :

  • Amine-containing analogues (e.g., 9b) exhibit higher polarity, favoring aqueous solubility, whereas the benzofuran derivative may prioritize lipid membrane penetration.

Halogen-Substituted Derivatives

The bromo-substituted analogue, 5-(2-bromoethyl)-2,3-dihydro-1-benzofuran (CAS 127264-14-6), serves as a critical intermediate in pharmaceuticals. Key comparisons include:

Property This compound 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran
Functional Group Azide (-N₃) Bromide (-Br)
Reactivity Click chemistry, photolabile Nucleophilic substitution (e.g., Suzuki coupling).
Applications Bioconjugation, prodrugs Pharmaceutical intermediates (alkylation).
Stability Thermal sensitivity (risk of explosion) More stable under standard conditions.
Purity/Form Not reported White to off-white powder (≥98% purity).

Research Insight :
The azide derivative’s click reactivity enables efficient coupling with alkynes for drug-targeting applications, whereas the bromo analogue is preferred for traditional cross-coupling reactions in small-molecule synthesis .

Parent 2,3-Dihydro-1-Benzofuran

The unsubstituted 2,3-dihydro-1-benzofuran, identified in rice husks, lacks functional groups for conjugation . Its natural occurrence contrasts with synthetic azido- or bromo-derivatives, which are engineered for specific reactivity.

Property 2,3-Dihydro-1-benzofuran This compound
Source Natural (rice husks) Synthetic
Reactivity Limited to aromaticity High (azide-mediated click chemistry).
Bioactivity Uncharacterized Tailored for drug delivery or materials.

Data Tables

Table 1: Physical and Chemical Properties (Representative Compounds)

Compound Molecular Weight (g/mol) Solubility Melting Point (°C)
This compound* ~205.23 Organic solvents Not reported
5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran 243.11 DMSO, DMF 80–85 (lit.)
(2-Azidoethyl)benzene (9d) 163.20 Ethanol, ether -10 (lit.)

*Estimated based on analogous structures.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran generally involves two major stages:

Preparation of 2,3-Dihydro-1-benzofuran Core

The benzofuran core can be synthesized by several established methods:

Introduction of Azidoethyl Side Chain

The azidoethyl group is introduced typically by converting a suitable leaving group (e.g., halide) into an azide via nucleophilic substitution:

  • Halomethylation followed by azidation : The 5-position on the benzofuran ring can be functionalized by chloromethylation to yield 5-(chloromethyl)-2,3-dihydro-1-benzofuran. This intermediate then undergoes nucleophilic substitution with sodium azide (NaN3) to replace the chlorine with an azide group, forming 5-(azidomethyl)-2,3-dihydro-1-benzofuran.

  • Extension to azidoethyl side chain : To obtain the 2-azidoethyl substituent, a two-carbon chain bearing a leaving group (e.g., bromide or tosylate) is attached at the 5-position of the benzofuran, which is then displaced by azide ion to form the azidoethyl derivative.

  • Direct nucleophilic substitution on alkyl halides : Sodium azide is a common reagent for nucleophilic substitution of alkyl halides to form alkyl azides under mild conditions without catalysts.

Representative Preparation Route for this compound

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of 5-(2-haloethyl)-2,3-dihydro-1-benzofuran Starting from 5-hydroxy-2,3-dihydrobenzofuran, alkylation with 2-bromoethyl bromide or tosylate under basic conditions (e.g., K2CO3 in DMF) 5-(2-Haloethyl)-2,3-dihydro-1-benzofuran intermediate
2 Azidation (Nucleophilic substitution) Treatment with sodium azide (NaN3) in polar aprotic solvent (DMF, DMSO) at room temperature or mild heating This compound

This two-step sequence is a standard and efficient method to introduce azidoethyl groups on aromatic heterocycles.

Alternative Synthetic Approaches and Catalysis

Example: Chloromethylation and Azidation of 2,3-Dihydrobenzofuran

A patent describes the chloromethylation of 2,3-dihydrobenzofuran to obtain 2,3-dihydro-5-chloromethylbenzofuran, which upon reaction with cyanide yields (2,3-dihydro-5-benzofuranyl)-acetonitrile. By analogy, replacing cyanide with azide ion (NaN3) would afford the azidomethyl derivative. This method is applicable for preparing azidoalkyl benzofurans.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield / Notes
Pd-catalyzed cyclization Phenols + allylic halides Pd catalyst, K2CO3, MEK Room temp to reflux Efficient benzofuran core synthesis
Halomethylation + Azidation 2,3-Dihydrobenzofuran Formaldehyde + HCl (chloromethylation), then NaN3 Chloromethylation at 10°C, azidation RT High yield of azidoalkyl derivatives
Alkylation + Azidation 5-Hydroxy-2,3-dihydrobenzofuran 2-bromoethyl bromide, K2CO3; then NaN3 Alkylation in DMF, azidation mild heating Common route for azidoethyl substitution
Lithium reagent + Tosyl azide Aromatic halides t-BuLi, tosyl azide Low temp, inert atmosphere High yield aromatic azides, adaptable

Research Findings and Practical Considerations

  • Sodium azide is the preferred azide source due to its nucleophilicity and availability. Reactions are generally carried out in polar aprotic solvents like DMF or DMSO to enhance azide ion reactivity.

  • Halide leaving groups (chloride, bromide, tosylate) on the ethyl side chain are suitable for substitution; bromides and tosylates typically provide higher reactivity than chlorides.

  • The benzofuran core synthesis via palladium catalysis allows for diverse substitution patterns, enabling tailored functionalization at the 5-position prior to azidation.

  • Safety note: Handling azides requires caution due to their potential explosiveness, especially in dry or concentrated forms.

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

StepReagent/ConditionsPurposeReference
1n-BuLi, THF, −78°CLithiation for halogenation
2NaN₃, DMF, 60°CAzide substitution
3LiAlH₄, etherReduction of acetyl groups

Q. Table 2. Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsInterpretation
¹H NMRδ 3.5–3.7 ppm (CH₂-N₃)Azidoethyl group
IR2100 cm⁻¹N₃ stretch
HRMSm/z 189.0902 (C₁₀H₁₁N₃O⁺)Molecular ion confirmation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran
Reactant of Route 2
Reactant of Route 2
5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.